4-cyano-N-ethylbenzamide
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Overview
Description
4-Cyano-N-ethylbenzamide is an organic compound characterized by the presence of a cyano group (-CN) and an ethyl group (-C2H5) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-ethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-N-ethylbenzamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and ethylamine.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 4-Cyanobenzoic acid and ethylamine.
Reduction: 4-Amino-N-ethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyano-N-ethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 4-cyano-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or participate in electrostatic interactions, while the ethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 3-Cyano-N-ethylbenzamide
- 4-Cyano-N-methylbenzamide
Comparison: 4-Cyano-N-ethylbenzamide is unique due to the specific positioning of the cyano group on the benzene ring and the presence of an ethyl group. This structural configuration can influence its reactivity and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-cyano-N-ethylbenzamide |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
PSFBUAMDCSYUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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